molecular formula C15H19Cl2NO4 B3962276 1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate

1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate

Cat. No.: B3962276
M. Wt: 348.2 g/mol
InChI Key: XAWSHJSZOVQASK-UHFFFAOYSA-N
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Description

1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in targeting specific plant hormones, leading to uncontrolled growth and eventual death of the weeds.

Properties

IUPAC Name

[1-(diethylamino)-1-oxopropan-2-yl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-4-18(5-2)15(20)10(3)22-14(19)9-21-13-7-6-11(16)8-12(13)17/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWSHJSZOVQASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 1-(diethylamino)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: 2,4-dichlorophenoxyacetic acid and its derivatives.

    Reduction: Alcohols corresponding to the ester group.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential use in drug delivery systems due to its ability to target specific cellular pathways.

    Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The compound exerts its effects by mimicking the action of natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This results in the formation of abnormal tissues and eventually the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar auxin-mimicking properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.

    2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Known for its use in defoliants.

Uniqueness

1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate is unique due to its specific ester linkage, which can influence its solubility, stability, and overall effectiveness as a herbicide. Its diethylamino group also provides distinct chemical properties that can be leveraged in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
1-(Diethylamino)-1-oxopropan-2-yl (2,4-dichlorophenoxy)acetate

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